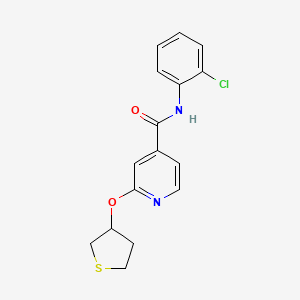
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C16H15ClN2O2S and its molecular weight is 334.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound classified as a carboxamide. Its structure includes a 2-chlorophenyl group, a thiolan-3-yloxy moiety, and a pyridine-4-carboxamide framework. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula for this compound is C17H17ClN2O2S. The unique arrangement of functional groups contributes to its distinct chemical properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN2O2S |
| Molecular Weight | 348.85 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034621-48-0 |
Research suggests that this compound may exert its biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are critical in regulating gene expression, and their dysregulation is often associated with various cancers. By inhibiting these enzymes, this compound could potentially lead to:
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Apoptosis : Inducing programmed cell death in malignant cells.
Preliminary Studies
Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties, suggesting that this compound might also be effective in treating inflammatory conditions. However, comprehensive studies are required to fully elucidate its pharmacological profile.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that compounds related to this compound demonstrate significant inhibition of HDAC activity. This inhibition correlates with reduced cell viability in cancer cell lines, indicating potential therapeutic benefits.
- Animal Models : Animal studies are necessary to assess the efficacy and safety profile of this compound in vivo. Early results from similar compounds suggest promising anti-cancer activity, but further research is needed to confirm these findings specifically for this compound.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for determining its therapeutic potential. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
- Functional Assays : Measuring the impact of binding on enzyme activity or cellular processes.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-3-1-2-4-14(13)19-16(20)11-5-7-18-15(9-11)21-12-6-8-22-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEXXXCDZLFYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














